molecular formula C8H7FO3S B2713176 2,3-Dihydrobenzofuran-7-sulfonyl fluoride CAS No. 2138429-92-0

2,3-Dihydrobenzofuran-7-sulfonyl fluoride

Cat. No. B2713176
CAS RN: 2138429-92-0
M. Wt: 202.2
InChI Key: AAWNNTKDNDIDPT-UHFFFAOYSA-N
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Description

It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse biological activities. Benzofuran compounds have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The synthesis and characterization of this compound are crucial for understanding its potential applications.


Synthesis Analysis

Several synthetic methods have been explored for constructing benzofuran rings. Notably, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates offers an avenue for the preparation of functionalized 2,3-dihydrobenzofuran derivatives. This strategy provides an efficient route to access these compounds in impressive chemical yields and diastereoselectivity. The products can be purified using group-assisted purification chemistry/technology, bypassing traditional separation methods that often result in product loss .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride consists of a benzofuran ring fused with a sulfonyl fluoride group. The absolute configuration can be unambiguously assigned by X-ray structural analysis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can serve as a versatile building block for the synthesis of more complex molecules. For example, it can participate in nucleophilic substitution reactions, cyclizations, and functional group transformations. Researchers have explored various methods to construct benzofuran rings, including radical cyclization cascades and proton quantum tunneling reactions .


Physical And Chemical Properties Analysis

  • CAS Registry Number : 496-16-2

Future Directions

Future research could explore the biological activities of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride, its potential as a drug lead compound, and the development of novel synthetic methodologies for constructing benzofuran derivatives. Investigating its interactions with biological targets and optimizing its pharmacological properties may lead to valuable therapeutic applications .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWNNTKDNDIDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-7-sulfonyl fluoride

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